
4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a methoxybenzylidene group, and a methyl-imidazol-5-one core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenyl Group: The benzimidazole derivative is then reacted with a phenyl halide in the presence of a base to form the 2-phenylbenzimidazole intermediate.
Formation of Imidazol-5-one Core: The intermediate is further reacted with an appropriate aldehyde or ketone to form the imidazol-5-one core.
Introduction of Methoxybenzylidene Group: Finally, the methoxybenzylidene group is introduced through a condensation reaction with 4-methoxybenzaldehyde.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and methoxybenzylidene moieties, using reagents such as halogens or nucleophiles.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The methoxybenzylidene group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Overall, the compound’s effects are mediated through its ability to modulate various biochemical pathways.
Comparación Con Compuestos Similares
1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one can be compared with other similar compounds, such as:
2-(1H-Benzo[d]imidazol-2-yl)benzenesulfonic acid: This compound shares the benzimidazole moiety but differs in its sulfonic acid group, which imparts different chemical and biological properties.
(1H-Benzoimidazol-2-yl)-phenyl-amine: This compound also contains the benzimidazole moiety but lacks the methoxybenzylidene and imidazol-5-one groups, resulting in distinct reactivity and applications.
The uniqueness of 1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Propiedades
Número CAS |
90660-80-3 |
|---|---|
Fórmula molecular |
C25H20N4O2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
(5Z)-3-[2-(1H-benzimidazol-2-yl)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-methylimidazol-4-one |
InChI |
InChI=1S/C25H20N4O2/c1-16-26-22(15-17-11-13-18(31-2)14-12-17)25(30)29(16)23-10-6-3-7-19(23)24-27-20-8-4-5-9-21(20)28-24/h3-15H,1-2H3,(H,27,28)/b22-15- |
Clave InChI |
YNUOSCGUSBGCFZ-JCMHNJIXSA-N |
SMILES isomérico |
CC1=N/C(=C\C2=CC=C(C=C2)OC)/C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
SMILES canónico |
CC1=NC(=CC2=CC=C(C=C2)OC)C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12937386.png)
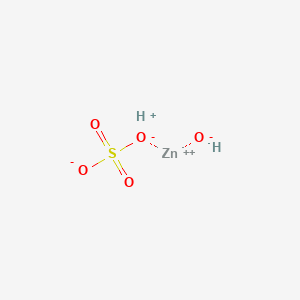
![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)
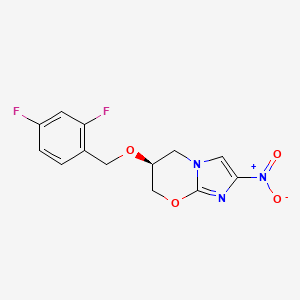

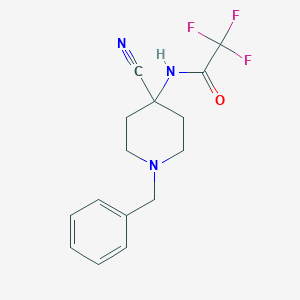
![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)


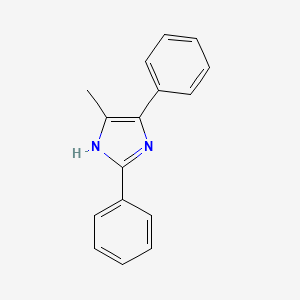
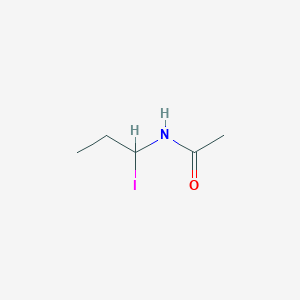
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)
